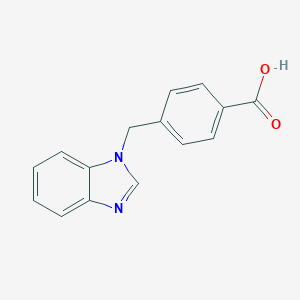

4-(1H-苯并咪唑-1-基甲基)苯甲酸

描述

The compound 4-(1H-benzimidazol-1-ylmethyl)benzoic acid is a benzimidazole derivative, which is a class of compounds known for their biological activity and potential therapeutic applications. Benzimidazole derivatives have been extensively studied due to their cytotoxic activity against various human cancer cell lines and their potential use in drug development .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of different starting materials, such as aryl-modified sulfinyl compounds with benzene-diamines, to produce biologically active molecules. These reactions can be performed under one-pot conditions, offering advantages such as short reaction times, large-scale synthesis, easy isolation, and good yields . The synthesis methods are crucial for the development of new compounds with potential anticancer properties.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is typically characterized using various spectral methods, including IR, 1H-NMR, and mass spectrometry. Additionally, X-ray crystallography can provide detailed insights into the crystal structure, which is essential for understanding the compound's properties and interactions . Quantum mechanical calculations, such as Density Functional Theory (DFT), further aid in the analysis of energies, geometries, and vibrational wavenumbers, ensuring a comprehensive understanding of the molecular structure .

Chemical Reactions Analysis

Benzimidazole derivatives can form complexes with various metals, which can significantly alter their chemical reactivity and biological activity. For instance, palladium(II) and platinum(II) complexes with benzimidazole derivatives have been synthesized and shown to exhibit cytotoxic effects against human cancer cells . The coordination of the benzimidazole compound to the metal ion via nitrogen atoms is a key aspect of these reactions, influencing the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. Vibrational spectroscopy and quantum computational studies provide insights into the electronic and vibrational features of these compounds. Theoretical and experimental NMR chemical shifts, as well as UV-vis spectra, are used to characterize the fundamental modes of the compound. Additionally, molecular docking studies can predict protein binding, which is essential for drug design . Theoretical calculations of properties like hyperpolarizability indicate the potential of these compounds for non-linear optical (NLO) applications .

科学研究应用

振动光谱和量子计算研究

该化合物已使用振动光谱和量子计算方法进行了研究 . B3LYP/6-311++G(d,p) 基组被用于提供关于化合物优化几何结构、电子和振动特征的实验和理论研究 . 获得的 FT-IR 和 FT 拉曼数据被用于完成化合物的基本模式的振动分配和表征 .

分子对接研究

对该化合物进行了分子对接研究 . 对接研究的详细信息有助于预测蛋白质结合 . 这表明其在药物设计和发现方面的潜在应用。

非线性光学 (NLO) 特性

该化合物已对其一阶超极化率和预测的 NLO 特性进行了研究 . 这表明其在光学和光子学领域的潜在应用。

溶剂对 UV-Vis 光谱的影响

研究了该化合物的 UV-Vis 光谱,以及溶剂的影响 . 这类研究对于理解化合物的光物理性质至关重要。

电荷转移研究

计算的 HOMO 和 LUMO 能量表明分子内发生了电荷转移 . 此信息对于理解化合物的电子性质很重要。

多晶型研究

该化合物的一种新的单斜多晶型物是通过标题化合物在氢氧化钾存在下与氯化锰的热液反应在 413 K 下意外获得的 . 多晶型物的研究在晶体学和材料科学领域很重要。

属性

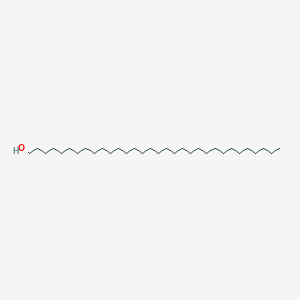

IUPAC Name |

4-(benzimidazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIANJXCGMBICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370726 | |

| Record name | 4-(1H-benzimidazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139742-50-0 | |

| Record name | 4-(1H-benzimidazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

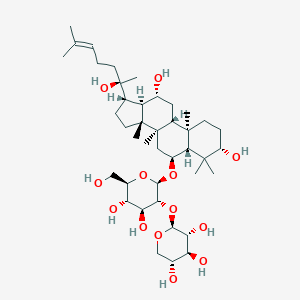

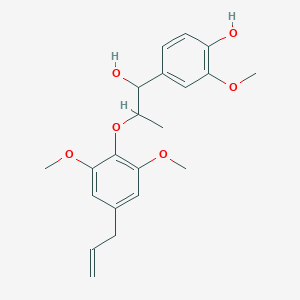

![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)

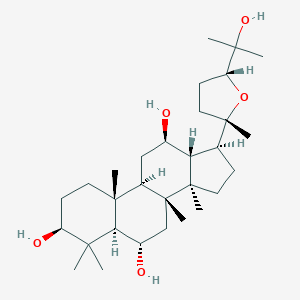

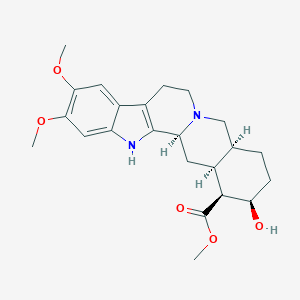

![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)

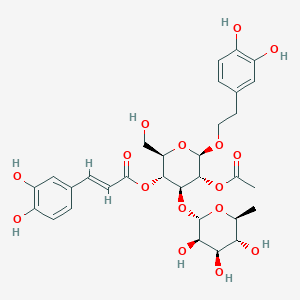

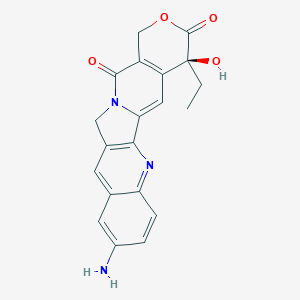

![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)

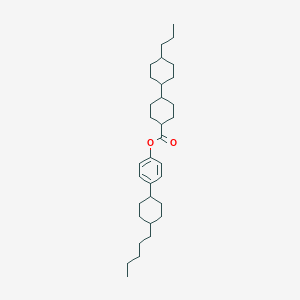

![[(1R,3Ar,5S,6S,8aS)-6,8a-dihydroxy-3a,6-dimethyl-1-propan-2-yl-2,3,4,5,7,8-hexahydro-1H-azulen-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B149816.png)